3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-[methyl(3-phenoxypropyl)amino]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-14(10-8-13(15)16)9-5-11-17-12-6-3-2-4-7-12;/h2-4,6-7H,5,8-11H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOGFFXUDEPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride is Leukotriene A4 hydrolase . This enzyme plays a dual role, being essential for the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4) and also possessing an aminopeptidase activity.
Mode of Action
This compound acts as a potent inhibitor of human recombinant Leukotriene A4 hydrolase. It inhibits both the epoxide hydrolase and aminopeptidase activities of the enzyme, with Ki values of 23 and 27 nM, respectively. It also inhibits calcium ionophore-induced Leukotriene B4 production in human whole blood.
Biochemical Pathways
The compound affects the Leukotriene pathway by inhibiting the conversion of Leukotriene A4 to Leukotriene B4. This results in a decrease in the production of Leukotriene B4, a potent inflammatory mediator.
Pharmacokinetics
The compound exhibits good oral activity and cell penetration. It inhibits mouse ex vivo calcium ionophore-stimulated blood Leukotriene B4 production with ED50 values at 1.0 and 3.0 h of 0.2 and 0.8 mg/kg, respectively. A single oral dose of 10 mg/kg of the compound blocked mouse ex vivo Leukotriene B4 production 67% at 18 h and 44% at 24 h, suggesting a long pharmacodynamic half-life.
Biochemical Analysis
Biochemical Properties
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of leukotriene A4 hydrolase, an enzyme involved in the conversion of leukotriene A4 to leukotriene B4. This interaction is significant as leukotriene B4 is a potent inflammatory mediator. The compound’s inhibition of leukotriene A4 hydrolase suggests its potential use in managing inflammatory conditions. Additionally, this compound interacts with other biomolecules, including proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of leukotriene A4 hydrolase affects the production of leukotriene B4, thereby modulating inflammatory responses at the cellular level. This compound also impacts cell function by altering the expression of genes involved in inflammation and immune responses. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes and pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of leukotriene A4 hydrolase, inhibiting its enzymatic activity. This inhibition prevents the conversion of leukotriene A4 to leukotriene B4, thereby reducing the production of this inflammatory mediator. Additionally, the compound may interact with other enzymes and receptors, leading to changes in gene expression and cellular signaling pathways. These molecular interactions highlight the compound’s potential as a therapeutic agent in managing inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro and in vivo studies have shown that the compound maintains its inhibitory activity over extended periods, suggesting its potential for long-term therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of leukotriene A4 hydrolase, with higher doses leading to more significant inhibition. At high doses, the compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with significant accumulation in the liver and kidneys. Its transport across cell membranes is facilitated by transport proteins, which influence its localization and accumulation in specific tissues. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic use.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, influencing its activity and therapeutic potential
Biological Activity
3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride, also known as SC-57461A, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a phenoxy group, which is significant for its interaction with biological targets.
The biological activity of this compound primarily involves modulation of various biochemical pathways. Key mechanisms include:
- Inhibition of Leukotriene Synthesis : SC-57461A has been shown to inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. This inhibition occurs through the modulation of lipoxygenase pathways, leading to reduced production of pro-inflammatory mediators .
- Interaction with Enzymes : The compound interacts with specific enzymes involved in lipid metabolism, influencing cellular signaling and inflammatory processes. It has been demonstrated to augment aminopeptidase activity under certain conditions, showcasing its potential role in metabolic regulation .
Biological Activity
The biological activities associated with SC-57461A include:
- Anti-inflammatory Effects : By inhibiting leukotriene synthesis, the compound exhibits anti-inflammatory properties that could be beneficial in treating conditions such as asthma and other inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that related compounds may exhibit antimicrobial activity by disrupting bacterial cell wall synthesis, although specific data on SC-57461A is limited.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | References |
|---|---|---|
| Anti-inflammatory | Inhibition of leukotriene synthesis | |
| Enzyme modulation | Interaction with aminopeptidases | |
| Antimicrobial | Disruption of bacterial cell walls |
Case Study: Inhibition of Leukotriene Production
A study conducted on animal models demonstrated that administration of SC-57461A significantly reduced the levels of leukotrienes in serum following inflammatory stimuli. This reduction correlated with decreased clinical signs of inflammation, suggesting its potential utility in therapeutic contexts .
Toxicological Profile
While exploring the therapeutic potential, it is crucial to consider the safety profile. The compound has been classified as harmful if swallowed and can cause severe skin burns and eye damage . Therefore, understanding dosage and administration routes is vital for safe application.
Scientific Research Applications
Pharmacological Characterization
SC-57461A has been characterized as a potent and selective inhibitor of LTA4H, demonstrating significant potential in managing inflammatory diseases. The compound exhibits competitive inhibition properties with an IC50 value of:
- 2.5 nM for leukotriene A4 substrates
- 27 nM for peptide substrates
- 49 nM in human whole blood for calcium ionophore-induced leukotriene B4 production .
These findings indicate that SC-57461A not only penetrates cells effectively but also maintains its inhibitory effects across different biological systems.
Therapeutic Potential in Inflammatory Diseases
The inhibition of LTA4H by SC-57461A suggests its utility in treating conditions characterized by excessive leukotriene production, such as:
- Inflammatory Bowel Disease (IBD) : The modulation of leukotriene pathways may alleviate symptoms associated with IBD.
- Psoriasis : By reducing leukotriene B4 levels, SC-57461A could potentially mitigate the inflammatory responses seen in psoriasis .
Case Studies and Experimental Models
Research has employed various animal models to assess the efficacy of SC-57461A:
- In mouse models, oral administration demonstrated a significant reduction in ex vivo calcium ionophore-stimulated blood leukotriene B4 production, with effective doses ranging from 0.2 mg/kg to 10 mg/kg .
- In rat models, SC-57461A inhibited leukotriene B4 production dose-dependently, reinforcing its potential as an anti-inflammatory agent .
Comparative Efficacy Against Other Inhibitors
When compared to other known inhibitors, SC-57461A shows superior potency and selectivity towards LTA4H. For instance, it maintains effectiveness without significantly affecting cyclooxygenase metabolites such as thromboxane B2, which can be crucial for maintaining normal physiological functions while targeting pathological processes .
Summary of Research Findings
| Parameter | Value |
|---|---|
| IC50 (LTA4 substrate) | 2.5 nM |
| IC50 (peptide substrate) | 27 nM |
| IC50 (whole blood LTB4 production) | 49 nM |
| Effective dose (mouse model) | 0.2 - 10 mg/kg |
| Duration of action (mouse model) | 67% inhibition at 18 h |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
While direct comparative data for 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride are absent in the provided evidence, structural analogs and compounds with overlapping functional groups can be inferred from available sources:
Propafenone Hydrochloride (CAS 34183-22-7)
- Structure: A class IC antiarrhythmic drug with a propanolamine backbone and aromatic substituents.
- Comparison: Both compounds share a hydrochloride salt form, but propafenone’s propanolamine structure and therapeutic role contrast with the target compound’s amino acid derivative nature. Propafenone is listed as a pharmaceutical reference standard, highlighting its established clinical use .
3-(Methylthio)propanoic Acid Esters
- Examples: Methyl and ethyl esters of 3-(methylthio)propanoic acid (e.g., 3-(methylthio)propanoic acid methyl ester).
- Structure: These esters feature a methylthio group instead of the phenoxypropylamino group in the target compound.
- Function: Identified as key aroma compounds in pineapples, with concentrations up to 622.49 µg·kg−1 in Tainong No. 4 pineapple pulp . Unlike the target compound, these esters are volatile and primarily used in flavor chemistry.
Xanthine Derivatives (e.g., 3-Methyl-7-propylxanthine)
- Structure : Xanthine-based molecules with methyl and propyl substituents.
- Comparison : While unrelated structurally, these derivatives (listed in pharmaceutical impurity standards) emphasize the diversity of nitrogen-containing compounds in drug development .
Research Findings and Limitations
- Discontinuation Status : The target compound’s discontinuation () limits current research opportunities, suggesting it may have been a niche research chemical .
- Structural Analog Gaps: No direct pharmacological or biochemical data are available in the provided evidence. Comparisons rely on functional group analysis (e.g., hydrochloride salts, nitrogenous backbones).
- Volatile vs. Non-Volatile: Unlike the pineapple-derived esters (), the target compound’s hydrochloride salt form and amino acid backbone suggest non-volatile, solubility-driven applications .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride typically involves the nucleophilic substitution and amination reactions starting from appropriately functionalized precursors. The general approach includes:
Step 1: Preparation of 3-Phenoxypropylamine Intermediate
This intermediate is synthesized by reacting phenol derivatives with 3-chloropropanol or similar halogenated propyl compounds, followed by amination to introduce the amino group.Step 2: Reductive Amination or Alkylation with Methylamine
The 3-phenoxypropylamine is subsequently reacted with methylamine or methylating agents under controlled conditions to introduce the methyl substituent on the nitrogen atom.Step 3: Coupling with Propanoic Acid or Derivatives
The amino intermediate is then coupled with propanoic acid or its activated derivatives (such as acid chlorides or esters) to form the amino acid backbone.Step 4: Formation of Hydrochloride Salt
The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for pharmaceutical applications.
Detailed Preparation Protocols from Literature
Synthesis via Alkylation and Coupling (Adapted from Medicinal Chemistry Sources)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Phenol + 3-chloropropanol, K2CO3, acetone, reflux | Williamson ether synthesis to form 3-phenoxypropanol | Formation of 3-phenoxypropanol |
| 2 | 3-Phenoxypropanol + NH3 or NH2-containing reagent, reductive conditions (e.g., Pd/C, H2) | Conversion to 3-phenoxypropylamine | Amination to introduce amino group |
| 3 | 3-Phenoxypropylamine + methyl iodide or methyl sulfate, base (e.g., NaHCO3) | N-Methylation of amine | Formation of N-methyl-3-phenoxypropylamine |
| 4 | N-methyl-3-phenoxypropylamine + propanoic acid chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Amide bond formation | Formation of 3-[methyl(3-phenoxypropyl)amino]propanoic acid |
| 5 | Treatment with HCl in ether or aqueous solution | Salt formation | Hydrochloride salt of the target compound |
This method emphasizes controlling temperature (typically 0–25 °C during coupling) and pH to avoid side reactions and degradation.
Alternative Approach: Reductive Amination Route
- Starting from 3-phenoxypropionaldehyde, the compound undergoes reductive amination with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride).
- The resulting secondary amine is then coupled with protected propanoic acid derivatives.
- Final deprotection and acidification yield the hydrochloride salt.
Purification and Characterization
- Purification: Typically achieved by recrystallization from ethanol or methanol, or by chromatographic techniques (e.g., silica gel column chromatography).
- Characterization: Confirmed by NMR (1H, 13C), HPLC purity analysis, LC-MS, and melting point determination.
- Quality Control: Batch-specific certificates of analysis include spectral data and purity percentages, ensuring reproducibility.
Research Findings on Preparation Efficiency and Yield
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Overall Yield | 60–75% | Dependent on reaction scale and conditions |
| Reaction Time | 4–12 hours | Varies by step, longer for coupling reactions |
| Purity (HPLC) | >98% | Post-purification standard |
| Solvent System | Ethanol, methanol, dichloromethane | Selected for solubility and reaction kinetics |
| Temperature Control | 0–25 °C for coupling; reflux for ether synthesis | Critical to avoid side reactions |
Notes on Stereochemistry and Enantiomeric Purity
- The compound contains chiral centers; however, most synthetic routes yield racemic mixtures unless chiral catalysts or resolution methods are employed.
- Enantioselective synthesis or chiral resolution may be necessary for applications requiring specific stereochemistry.
- Literature suggests the importance of stereochemistry in biological activity, especially in enzyme inhibition assays.
Q & A
Basic: What are the standard synthetic routes for 3-[Methyl(3-phenoxypropyl)amino]propanoic Acid Hydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination. For example, 3-chloropropanoic acid can react with methyl(3-phenoxypropyl)amine under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form the tertiary amine intermediate. Subsequent protonation with HCl yields the hydrochloride salt . Key reagents include lithium aluminum hydride (LiAlH₄) for reduction or sodium borohydride (NaBH₄) for milder conditions . Optimization of reaction time (6–24 hours) and temperature (40–80°C) is critical to minimize by-products.
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Methodological Answer:
The hydrochloride salt form enhances aqueous solubility. Experimental data suggest solubility in water (4 mg/mL) and DMSO (>5 mg/mL), with limited solubility in non-polar solvents like chloroform . Stability studies should include pH-dependent degradation assays (pH 3–9 buffers at 25°C) and thermal gravimetric analysis (TGA) to assess decomposition thresholds. Storage at –20°C in desiccated conditions is recommended to prevent hygroscopic degradation .
Advanced: How can researchers optimize reaction yields using statistical experimental design?
Methodological Answer:
Statistical methods like factorial design (e.g., 2³ factorial) enable efficient exploration of variables (e.g., temperature, reagent molar ratios, solvent polarity). For instance, a central composite design (CCD) can model non-linear relationships between variables, reducing the number of trials by 30–50% while maximizing yield . Computational tools like ICReDD integrate quantum chemical calculations to predict optimal reaction pathways, accelerating parameter selection .
Advanced: What strategies resolve enantiomeric impurities in this chiral compound?
Methodological Answer:
Chiral HPLC with columns like Chiralpak® IA/IB or AD-H (using hexane:isopropanol gradients) can separate enantiomers. For preparative-scale resolution, diastereomeric salt formation with tartaric acid derivatives is effective. Kinetic resolution via enantioselective catalysis (e.g., lipase-mediated acylation) may also be employed . Racemic crystallization studies (via polarized light microscopy) help identify conditions for preferential crystal growth of the desired enantiomer .
Advanced: How can computational methods elucidate reaction mechanisms for this compound?
Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for key steps like amine alkylation. Molecular dynamics simulations (MD) predict solvent effects on reaction kinetics . Additionally, machine learning algorithms trained on PubChem reaction datasets can identify analogous mechanisms, guiding hypothesis generation .
Advanced: What protocols assess ecotoxicological risks of this compound?
Methodological Answer:
Standardized OECD Test Guidelines (e.g., OECD 201: Algal Growth Inhibition) quantify aquatic toxicity. For terrestrial impact, soil microcosm studies (72-hour exposure, LC₅₀ measurements) are recommended . Green chemistry metrics (e.g., E-factor, atom economy) should be calculated during synthesis to minimize waste . Biodegradation assays (e.g., closed-bottle tests) under aerobic/anaerobic conditions evaluate environmental persistence.
Advanced: How is this compound applied in interdisciplinary research (e.g., materials science)?
Methodological Answer:
In materials science, its amphiphilic structure enables use in surfactant formulations for nanoparticle synthesis (e.g., Au/Ag NPs via micellar templating). In drug delivery, it serves as a pH-responsive linker in polymer conjugates . For catalysis, the tertiary amine moiety can coordinate transition metals (e.g., Pd) in cross-coupling reactions, as validated by X-ray crystallography and NMR spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
